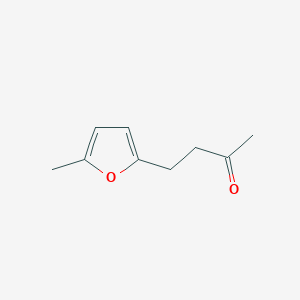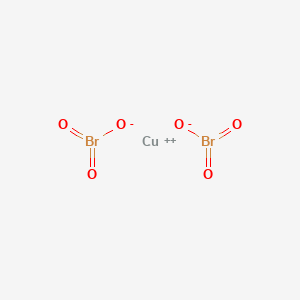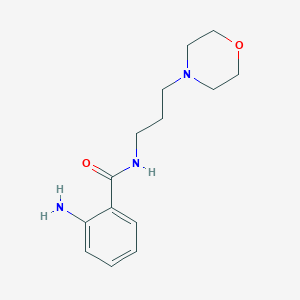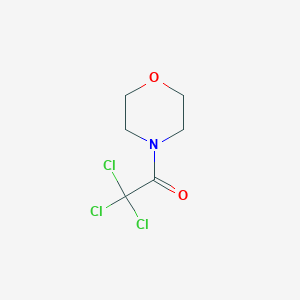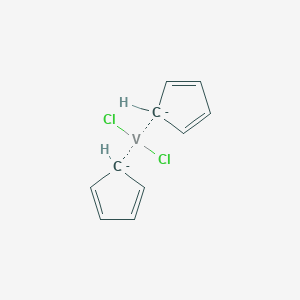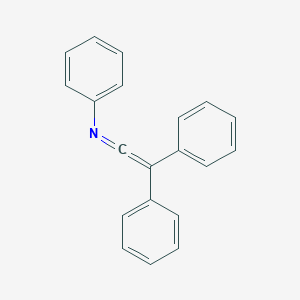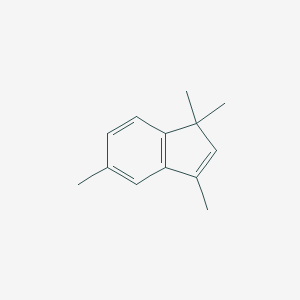
1,1,3,5-Tetramethyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,5-Tetramethyl-1H-indene is a chemical compound that belongs to the family of indene derivatives. It is a colorless liquid with a distinctive odor and is widely used in the chemical industry. The compound has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 1,1,3,5-Tetramethyl-1H-indene is not fully understood. However, studies have suggested that the compound exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1,3,5-Tetramethyl-1H-indene has a wide range of biochemical and physiological effects. The compound has been found to protect against oxidative stress, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1,3,5-Tetramethyl-1H-indene in lab experiments is its low toxicity and high stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1,1,3,5-Tetramethyl-1H-indene has the potential to be used in a wide range of scientific research fields. Some of the future directions for research include investigating its potential as a treatment for neurodegenerative diseases, exploring its anti-cancer properties, and studying its effects on the immune system.
Conclusion:
In conclusion, 1,1,3,5-Tetramethyl-1H-indene is a promising compound with potential applications in various scientific research fields. The compound possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been found to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and to explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 1,1,3,5-Tetramethyl-1H-indene involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at high temperatures and yields the desired product in good yields.
Applications De Recherche Scientifique
1,1,3,5-Tetramethyl-1H-indene has been extensively studied for its potential applications in various scientific research fields. The compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
14656-06-5 |
|---|---|
Nom du produit |
1,1,3,5-Tetramethyl-1H-indene |
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1,1,3,5-tetramethylindene |
InChI |
InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3 |
Clé InChI |
OIPWFYHULPYGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
Autres numéros CAS |
14656-06-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



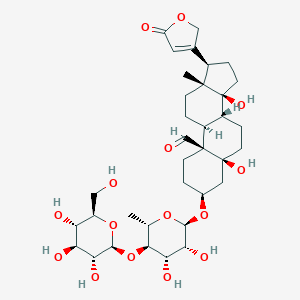
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
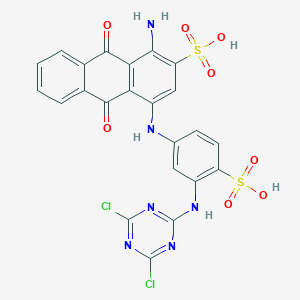

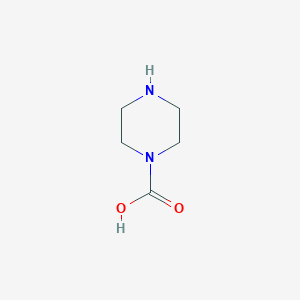
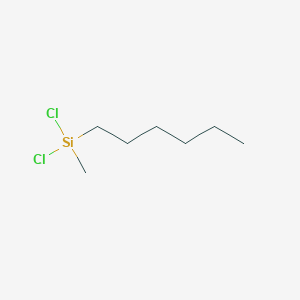
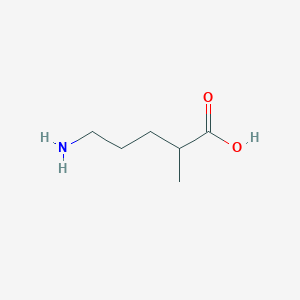
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
